Welcome to the BenchChem Online Store!
molecular formula C7HClF4O B026317 5-Chloro-2,3,4-trifluorobenzoyl fluoride CAS No. 101513-69-3

5-Chloro-2,3,4-trifluorobenzoyl fluoride

Cat. No. B026317
M. Wt: 212.53 g/mol
InChI Key: HDPODBQAFOAFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05530158

Procedure details

When 5-chloro-2,3,4-trifluorobenzoyl fluoride is briefly treated with aqueous sodium hydroxide solution then, after acidification and drying, crystals of 5-chloro-2,3,4-trifluorobenzoic acid are obtained, melting point: 123°-4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([F:11])=[C:6]([CH:10]=1)[C:7](F)=[O:8].[OH-:14].[Na+]>>[Cl:1][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:14])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)F)C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after acidification and drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C(=O)O)C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.